3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol
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Overview
Description
3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol is a chemical compound with the molecular formula C6H12F3NO2 and a molecular weight of 187.16 g/mol . This compound is known for its unique structure, which includes a trifluoropropyl group attached to an amino propane-1,2-diol backbone.
Preparation Methods
The synthesis of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropylamine with glycidol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds and pharmaceuticals. In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, in the industrial sector, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol can be compared with other similar compounds, such as 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol and (±)-3-Amino-1,2-propanediol . While these compounds share some structural similarities, this compound is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropylamino)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHRUYSKNBDAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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